

Comparative In Vitro Efficacy of Cidofovir and Foscarnet: A Guide for Researchers

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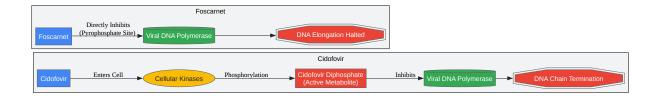
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This guide provides a detailed comparison of the in vitro efficacy of two prominent antiviral agents, Cidofovir and Foscarnet. Both drugs are utilized in the treatment of various DNA virus infections, most notably those caused by the herpesvirus family. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative potency based on experimental data, and the methodologies employed in these assessments.

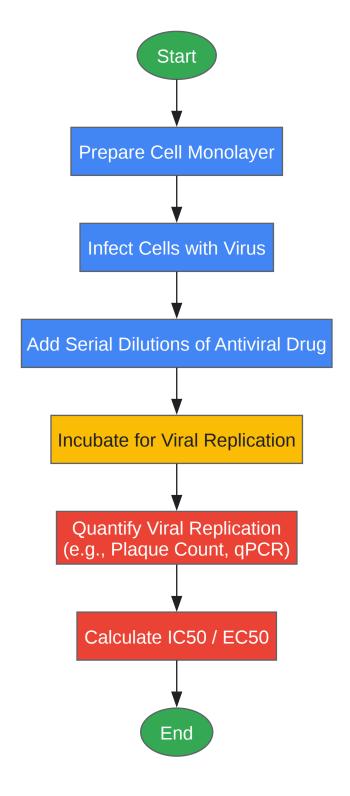
Mechanism of Action

Cidofovir and Foscarnet exhibit distinct mechanisms for inhibiting viral replication. Cidofovir, a nucleotide analog, requires intracellular phosphorylation to its active diphosphate form. This active metabolite then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of DNA chain elongation.[1][2][3] In contrast, Foscarnet is a pyrophosphate analog that does not necessitate intracellular activation.[4][5][6] It directly and reversibly binds to the pyrophosphate-binding site on viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting DNA chain elongation.[4][7]









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